Myrcene-d6: A Technical Guide for Researchers
Myrcene-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Myrcene-d6, a deuterated form of the naturally occurring monoterpene, myrcene. This document furnishes essential technical data, detailed experimental protocols for investigating its biological activities, and visual representations of the associated signaling pathways.
Core Technical Data
Myrcene-d6 is a valuable tool for researchers as an internal standard in mass spectrometry-based studies due to its distinct mass from its unlabeled counterpart, myrcene.
| Property | Value | Reference |
| CAS Number | 75351-99-4 | [1][2][3][4] |
| Molecular Weight | 142.27 g/mol | [1][2][3][5] |
| Molecular Formula | C₁₀H₁₀D₆ | [3][4] |
| Synonyms | β-Myrcene-d6, 7-Methyl-3-methylene-1,6-octadiene-d6, 2-Methyl-6-methylene-2,7-octadiene-d6 | [2][4] |
| Appearance | Clear Colourless Oil | [4] |
| Storage Conditions | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | [4] |
Biological Activity of Myrcene
Myrcene, the non-deuterated parent compound, has been the subject of extensive research, revealing its significant biological activities, including anti-inflammatory, anti-cancer, and analgesic properties. This guide will focus on the well-documented effects of myrcene on key cellular signaling pathways.
Anti-inflammatory Effects via NF-κB Signaling
Myrcene has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a central regulator of inflammation, and its inhibition by myrcene underscores the therapeutic potential of this compound. Myrcene has been observed to suppress the phosphorylation of key upstream kinases in the mitogen-activated protein kinase (MAPK) pathway, such as ERK, JNK, and p38, which are crucial for the activation of NF-κB.[6][7]
Below is a diagram illustrating the inhibitory effect of myrcene on the TNF-α induced NF-κB signaling pathway.
Caption: Myrcene's inhibition of the NF-κB signaling pathway.
Induction of Apoptosis in Cancer Cells
Myrcene has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect is a key mechanism behind its anti-cancer properties. The induction of apoptosis by myrcene is often associated with the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[8]
The following diagram outlines a typical experimental workflow for assessing myrcene-induced apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Inhibition of Cancer Cell Invasion
The metastatic spread of cancer is a major cause of mortality, and the inhibition of cancer cell invasion is a critical therapeutic goal. Myrcene has been shown to suppress the invasion of cancer cells, in part by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix.[9]
An experimental workflow to evaluate the anti-invasive properties of myrcene is depicted below.
Caption: Workflow for the Boyden chamber invasion assay.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological effects of myrcene. These protocols are based on established methods and can be adapted for specific cell lines and experimental conditions.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways following treatment with myrcene.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HT-29) to 70-80% confluency.
-
Pre-treat cells with desired concentrations of myrcene for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 15-30 minutes.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ERK1/2 (1:1000)
-
Phospho-JNK (1:1000)
-
Phospho-p38 (1:1000)
-
Phospho-NF-κB p65 (1:1000)
-
β-actin (1:5000, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a method for quantifying apoptosis in cells treated with myrcene using flow cytometry.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of myrcene for 24-48 hours.
2. Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Boyden Chamber Invasion Assay
This protocol describes how to assess the anti-invasive effects of myrcene on cancer cells.
1. Preparation of Boyden Chambers:
-
Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
2. Cell Seeding and Treatment:
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of myrcene.
-
Seed 5 x 10⁴ cells into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
3. Incubation and Analysis:
-
Incubate the chambers for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Count the number of stained, invading cells in several microscopic fields for each insert.
-
Quantify the results and compare the number of invading cells in myrcene-treated groups to the control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. beta-Myrcene-d6 | CAS 75351-99-4 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 8,8,8-Trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | C10H16 | CID 46782411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
